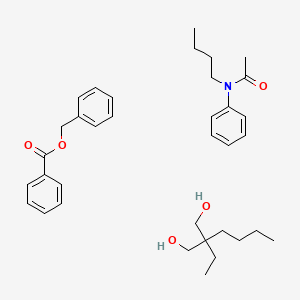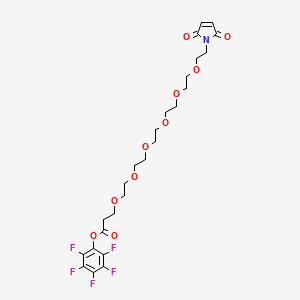
马来酰亚胺-PEG6-五氟苯酯
描述
科学研究应用
Mal-PEG6-PFP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules for various biological studies
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents
Industry: Applied in the development of advanced materials and coatings
作用机制
Target of Action
Mal-PEG6-PFP is a PEG linker with maleimide and PFP moieties . The primary targets of Mal-PEG6-PFP are thiol groups and amine groups . Maleimides are thiol reactive, forming thiolester bonds , while the PFP moiety is amine reactive, forming stable amide bonds .
Mode of Action
The interaction of Mal-PEG6-PFP with its targets involves the formation of thiolester bonds with thiol groups and amide bonds with amine groups . This occurs between pH 6.5 and 7.5 for the maleimide moiety . The PFP moiety was also found to be less susceptible toward hydrolysis than other amine reactive groups .
Pharmacokinetics
The hydrophilic peg linker is known to increase the water solubility of a compound in aqueous environments . This could potentially enhance the bioavailability of the compound.
Action Environment
The action of Mal-PEG6-PFP is influenced by the pH of the environment, with the maleimide moiety being thiol reactive between pH 6.5 and 7.5 . Additionally, the hydrophilic PEG linker can enhance the solubility of the compound in aqueous environments , which could influence its action, efficacy, and stability.
生化分析
Biochemical Properties
Mal-PEG6-PFP plays a crucial role in biochemical reactions by acting as a linker that facilitates the conjugation of biomolecules. The maleimide group in Mal-PEG6-PFP is thiol-reactive, forming stable thioether bonds with sulfhydryl groups on proteins and other biomolecules . The PFP ester group is amine-reactive, forming stable amide bonds with primary amines . This dual reactivity allows Mal-PEG6-PFP to interact with a wide range of enzymes, proteins, and other biomolecules, enhancing their solubility and stability in aqueous environments .
Cellular Effects
Mal-PEG6-PFP influences various cellular processes by modifying the proteins and enzymes it interacts with. By forming stable conjugates with cellular proteins, Mal-PEG6-PFP can affect cell signaling pathways, gene expression, and cellular metabolism . For example, the modification of signaling proteins can alter their activity, leading to changes in downstream signaling events. Additionally, the conjugation of Mal-PEG6-PFP to enzymes can impact their catalytic activity, potentially affecting metabolic pathways and cellular functions .
Molecular Mechanism
The molecular mechanism of action of Mal-PEG6-PFP involves its ability to form stable covalent bonds with thiol and amine groups on biomolecules . The maleimide group reacts with sulfhydryl groups to form thioether bonds, while the PFP ester group reacts with primary amines to form amide bonds . These covalent modifications can alter the structure and function of the target biomolecules, leading to changes in their activity and interactions with other cellular components . For example, the conjugation of Mal-PEG6-PFP to a signaling protein can affect its ability to interact with other proteins in the signaling pathway, thereby modulating the overall signaling response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mal-PEG6-PFP can change over time due to its stability and degradation properties. Mal-PEG6-PFP is relatively stable under standard storage conditions, but its reactivity can be influenced by factors such as pH and temperature . Over time, the compound may undergo hydrolysis or other degradation processes, which can affect its ability to form stable conjugates with biomolecules . Long-term studies have shown that Mal-PEG6-PFP can have sustained effects on cellular function, with some modifications persisting for extended periods .
Dosage Effects in Animal Models
The effects of Mal-PEG6-PFP can vary with different dosages in animal models. At lower doses, Mal-PEG6-PFP may have minimal impact on cellular function, while higher doses can lead to more pronounced effects . In some cases, high doses of Mal-PEG6-PFP may result in toxic or adverse effects, such as cellular stress or apoptosis . It is important to carefully optimize the dosage of Mal-PEG6-PFP in animal studies to achieve the desired effects without causing harm to the animals .
Metabolic Pathways
Mal-PEG6-PFP is involved in various metabolic pathways through its interactions with enzymes and cofactors . The conjugation of Mal-PEG6-PFP to enzymes can affect their catalytic activity, potentially altering metabolic flux and metabolite levels . For example, the modification of a key enzyme in a metabolic pathway can lead to changes in the production or consumption of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Mal-PEG6-PFP is transported and distributed through interactions with transporters and binding proteins . The PEG chain in Mal-PEG6-PFP enhances its solubility and allows it to diffuse more easily through aqueous environments . Additionally, the conjugation of Mal-PEG6-PFP to biomolecules can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of Mal-PEG6-PFP is influenced by its interactions with targeting signals and post-translational modifications . For example, the conjugation of Mal-PEG6-PFP to a protein with a specific targeting signal can direct the compound to a particular cellular compartment, such as the nucleus or mitochondria . This targeted localization can affect the activity and function of Mal-PEG6-PFP, allowing it to exert its effects in specific subcellular environments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG6-PFP involves the reaction of a PEG chain with maleimide and PFP ester groups. The process typically includes the following steps:
Activation of PEG Chain: The PEG chain is activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS) or PFP ester.
Introduction of Maleimide Group: The activated PEG chain is then reacted with maleimide to introduce the maleimide moiety.
Formation of PFP Ester: Finally, the PEG-maleimide intermediate is reacted with pentafluorophenyl ester to form Mal-PEG6-PFP
Industrial Production Methods: Industrial production of Mal-PEG6-PFP follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Types of Reactions:
Thiol-Maleimide Reaction: Mal-PEG6-PFP undergoes a thiol-maleimide reaction, where the maleimide group reacts with thiol groups to form stable thioether bonds. .
Amine-PFP Ester Reaction: The PFP ester group in Mal-PEG6-PFP reacts with primary amines to form stable amide bonds. .
Common Reagents and Conditions:
Thiol-Maleimide Reaction: Common reagents include thiol-containing compounds such as cysteine or glutathione. .
Amine-PFP Ester Reaction: Common reagents include primary amines such as lysine or ethylenediamine. .
Major Products:
Thiol-Maleimide Reaction: The major product is a thioether bond formed between the maleimide group and the thiol group
Amine-PFP Ester Reaction: The major product is an amide bond formed between the PFP ester group and the primary amine
相似化合物的比较
Mal-PEG6-PFP is unique due to its dual reactivity with both thiol and amine groups. Similar compounds include:
Mal-PEG-NHS Ester: Contains a maleimide group and an NHS ester group, which also reacts with thiol and amine groups but is more susceptible to hydrolysis.
Mal-PEG-Alkyne: Contains a maleimide group and an alkyne group, used for click chemistry reactions.
Mal-PEG-Azide: Contains a maleimide group and an azide group, also used for click chemistry reactions.
Mal-PEG6-PFP stands out due to its enhanced stability and reduced susceptibility to hydrolysis compared to other amine-reactive groups .
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F5NO10/c26-20-21(27)23(29)25(24(30)22(20)28)41-19(34)3-5-35-7-9-37-11-13-39-15-16-40-14-12-38-10-8-36-6-4-31-17(32)1-2-18(31)33/h1-2H,3-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNANNZNASDAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F5NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


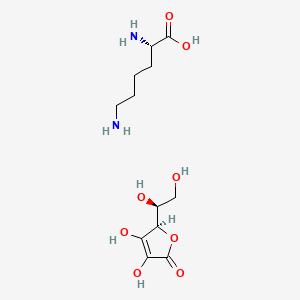
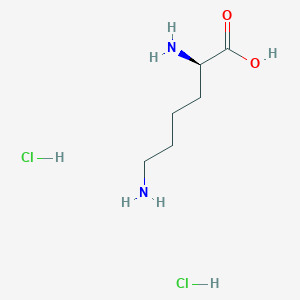
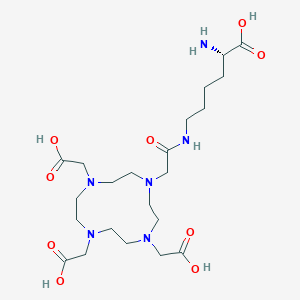
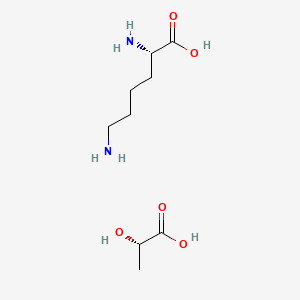
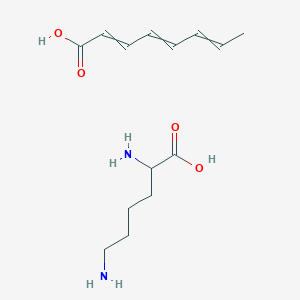
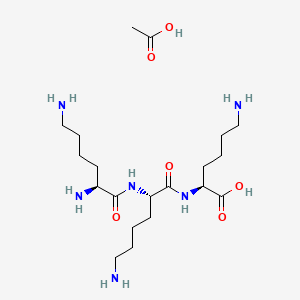
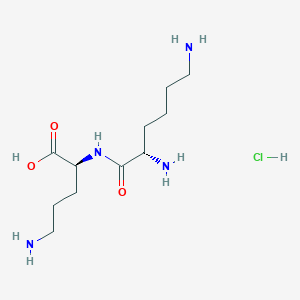

![N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide](/img/structure/B608784.png)
![(1R,2S,6R,14R,19R)-19-[(2R)-2-hydroxy-5-methylhexan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B608787.png)
